Sudan IV

Catalog No.
S542736
CAS No.
85-83-6
M.F
C24H20N4O
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sudan IV

CAS Number

85-83-6

Product Name

Sudan IV

IUPAC Name

1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol

Molecular Formula

C24H20N4O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3

InChI Key

RCTGMCJBQGBLKT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

C.I. Solvent Red 24, o-tolylazo-o-tolylazo-beta-naphthol, Scarlet ointment, Scarlet Red, Sudan IV

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C

The exact mass of the compound Scarlet red is 380.1637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10472. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. It belongs to the ontological category of naphthols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sudan IV (CAS: 85-83-6), commercially known as Solvent Red 24, is a highly lipophilic diazo dye fundamentally characterized by its intense scarlet-red coloration and exceptional solubility in non-polar environments . Structurally distinguished from its analogs by the presence of two o-tolyl methyl groups, it exhibits a melting point of 199 °C and a robust molar extinction coefficient (≥26,000 M⁻¹ cm⁻¹ at 519–523 nm in toluene), making it highly stable for thermal processing . In procurement contexts, Sudan IV serves a dual mandate: it is the gold-standard histological stain for neutral triglycerides in atherosclerosis research, and a high-volume industrial colorant for hydrocarbon solvents, waxes, and polymer resins . Its ability to partition selectively into highly apolar fats and solvents without chemical binding ensures reproducible, concentration-dependent coloration across both biological assays and industrial manufacturing workflows [1].

Substituting Sudan IV with closely related lysochromes often compromises either colorimetric intensity or target specificity. While Sudan III (Solvent Red 23) shares a similar diazo core, it lacks the critical methyl groups of Sudan IV, resulting in a weaker, orange-red hue (λmax ~503–510 nm) that reduces visual contrast in microscopic lipid droplet quantification [1]. Conversely, while Sudan Black B offers high sensitivity, it possesses broad specificity that stains phospholipids and sterols, generating false positives in assays strictly targeting neutral triglycerides [2]. In industrial procurement, substituting Sudan IV with generic red dyes or lower-molecular-weight analogs like Sudan II introduces thermal instability (lower melting points) and phase separation in non-polar matrices like polystyrene or automotive lubricants, leading to inconsistent product coloration and processing failures [3].

Enhanced Chromatic Intensity via Methylation

The addition of two methyl groups (o-tolyl configuration) in Sudan IV significantly deepens its color profile compared to its unmethylated analog, Sudan III [1]. Spectrophotometric data indicates Sudan IV achieves a robust extinction coefficient of ≥26,000 M⁻¹ cm⁻¹ at 519–523 nm in toluene, whereas Sudan III shifts to a lighter orange-red absorption maximum (503–510 nm) [REFS-1, REFS-2]. This structural modification directly translates to a more intense scarlet-red stain.

Evidence DimensionAbsorption Maximum and Color Intensity
Target Compound DataSudan IV: λmax 519–523 nm (toluene), intense scarlet-red
Comparator Or BaselineSudan III: λmax 503–510 nm, orange-red
Quantified DifferenceSudan IV provides a ~10-15 nm bathochromic shift and visually deeper red contrast.
ConditionsSpectrophotometric analysis in non-polar solvents (toluene/ethanol)

Allows buyers to achieve higher color contrast at lower dye concentrations in both histological staining and industrial coloring.

Strict Specificity for Neutral Triglycerides

In lipid profiling, dye specificity is critical to prevent background interference. Sudan IV selectively partitions into neutral triglycerides and does not stain phospholipids or sterols . In contrast, Sudan Black B stains a broader spectrum of lipids, including phospholipids, making it unsuitable for assays requiring strict isolation of neutral fat signals[1]. This high specificity makes Sudan IV a preferred procurement choice for targeted triglyceride quantification.

Evidence DimensionLipid Binding Specificity
Target Compound DataSudan IV: Stains neutral triglycerides only; zero affinity for phospholipids
Comparator Or BaselineSudan Black B: Stains triglycerides, phospholipids, and sterols
Quantified DifferenceSudan IV eliminates false-positive background from structural phospholipids.
ConditionsHistological staining of frozen tissue sections

Ensures accurate quantification of neutral lipid accumulation in metabolic and cardiovascular research without structural lipid interference.

High Thermal Stability for Polymer and Wax Extrusion

For industrial material procurement, a dye must survive the thermal processing of its host matrix. Sudan IV exhibits a decomposition melting point of 199 °C, making it highly compatible with hot-melt processes for waxes, polystyrene, and PMMA . Lower-molecular-weight analogs like Sudan II melt significantly lower (~156 °C), risking thermal degradation or volatilization during high-temperature polymer extrusion .

Evidence DimensionMelting Point / Thermal Limit
Target Compound DataSudan IV: 199 °C (dec.)
Comparator Or BaselineSudan II: ~156 °C
Quantified DifferenceSudan IV offers a >40 °C higher thermal processing window.
ConditionsStandard melting point determination for industrial dye integration

Prevents dye degradation during the high-temperature extrusion of plastics and hot-melt blending of industrial waxes.

Absolute Phase Compatibility in Hydrocarbon Solvents

Sudan IV (Solvent Red 24) is engineered for absolute solubility in highly non-polar environments, including benzene, toluene, and hydrocarbon oils, where it functions without phase separation . Attempting to substitute this with purified, water-soluble analogs (such as Biebrich Scarlet) results in immediate precipitation in lipidic or hydrocarbon matrices [1]. Its specific solubility profile (e.g., ≥12,000 M⁻¹ cm⁻¹ absorbance at 0.008 g/L in toluene) ensures uniform distribution in industrial lubricants and acrylic resins.

Evidence DimensionSolubility in Hydrocarbons
Target Compound DataSudan IV: Very soluble in benzene, hydrocarbon solvents, and oils
Comparator Or BaselineWater-soluble Biebrich Scarlet: Insoluble in non-polar matrices
Quantified DifferenceSudan IV maintains stable, homogenous coloration in 100% non-polar solvents.
ConditionsFormulation of oils, waxes, and hydrocarbon-based lubricants

Critical for industrial buyers formulating solvent-based inks, automotive fluids, and lipophilic coatings where aqueous dyes fail.

En-Face Aorta Staining in Atherosclerosis Models

Directly leveraging Sudan IV’s strict specificity for neutral triglycerides and its intense scarlet-red contrast, this compound is the standard choice for staining lipid-rich plaques in hyperlipidemia mouse models. It allows researchers to accurately quantify atherosclerotic lesion areas without background interference from cellular phospholipids .

Industrial Polymer and Resin Coloration

Due to its high thermal stability (melting point of 199 °C) and excellent solubility in non-polar matrices, Sudan IV (Solvent Red 24) is heavily procured for coloring polystyrene, PMMA, and acrylic resins. It withstands the heat of polymer extrusion processes without degrading, ensuring a vibrant, transparent red finish in the final plastic product [1].

Hydrocarbon Fuel and Lubricant Marking

Sudan IV’s absolute compatibility with hydrocarbon solvents makes it an ideal additive for the visual identification of industrial oils, greases, and automotive fluids. Its high molar extinction coefficient ensures that only minimal concentrations are required to achieve a distinct red marker color, optimizing procurement costs at scale .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
Dark brown solid; [Merck Index] Dark red powder; [Aldrich MSDS]

XLogP3

7.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

380.16371127 Da

Monoisotopic Mass

380.16371127 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I35E9QU96C

GHS Hazard Statements

Aggregated GHS information provided by 391 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 75 of 391 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 316 of 391 companies with hazard statement code(s):;
H315 (66.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Irritant

Irritant

Other CAS

85-83-6
70879-65-1

Wikipedia

Sudan_IV

Use Classification

Fragrance Ingredients

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
Plastics Material and Resin Manufacturing
2-Naphthalenol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-: ACTIVE

Dates

Last modified: 08-15-2023
1: VASILIEV JM, CHEUNG AB. Evolution of epithelial proliferation induced by scarlet red in the skin of normal and carcinogen-treated rabbits. Br J Cancer. 1962 Jun;16:238-45. PubMed PMID: 13925015; PubMed Central PMCID: PMC2070933.
2: MOEGEN P. [A comparison of chlorophyll fluorescence and scarlet red staining in fat determination]. Zentralbl Allg Pathol. 1951 Nov 22;88(1-2):21-3. Undetermined Language. PubMed PMID: 14914075.
3: Hugill JV. Acceleration of healing of skin graft donor sites using scarlet red ointment. Am Surg. 1978 Jun;44(6):352-4. PubMed PMID: 354448.
4: Prasad JK, Feller I, Thomson PD. A prospective controlled trial of Biobrane versus scarlet red on skin graft donor areas. J Burn Care Rehabil. 1987 Sep-Oct;8(5):384-6. PubMed PMID: 3312216.
5: Tan ST, Roberts RH, Blake GB. Comparing DuoDERM E with scarlet red in the treatment of split skin graft donor sites. Br J Plast Surg. 1993 Jan;46(1):79-81. PubMed PMID: 8431748.
6: McEVITT WG. Marked sensitivity to scarlet red ointment; loss of skin grafts and destruction of donor areas. Plast Reconstr Surg (1946). 1946 Sep;1:193-5. PubMed PMID: 21000876.
7: UMEDA M. Production of rat sarcoma by injections of tween 80 solution of scarlet red. Gan. 1958 Mar;49(1):27-31. PubMed PMID: 13548293.
8: UMEDA M. [Production of rat sarcoma by injections of tween 80 solution of scarlet red]. Gan. 1957 Dec;48(4):579-80. Japanese. PubMed PMID: 13524514.
9: Lawrence JE, Blake GB. A comparison of calcium alginate and scarlet red dressings in the healing of split thickness skin graft donor sites. Br J Plast Surg. 1991 May-Jun;44(4):247-9. PubMed PMID: 2059780.
10: Morris WT, Lamb AM. Painless split skin donor sites: a controlled double-blind trial of Opsite, scarlet red and bupivacaine. Aust N Z J Surg. 1990 Aug;60(8):617-20. PubMed PMID: 2202283.
11: UNGER M. A different treatment of chronic purulent otitis media; deep lavage, aeration and application of gold foil membrane bearing ointment of scarlet red. Arch Otolaryngol. 1947 Nov;46(5):670-80. PubMed PMID: 18896820.

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